![molecular formula C22H21N3O2S2 B2379636 2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 877653-33-3](/img/structure/B2379636.png)
2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a five-membered thiophene ring fused with a six-membered pyrimidine ring . The thiophene ring contains a sulfur atom, while the pyrimidine ring contains two nitrogen atoms . The compound also contains various functional groups attached to this core, contributing to its chemical properties and potential biological activities .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the conditions and the reagents used. The thiophene and pyrimidine rings in the compound can potentially undergo electrophilic substitution reactions . The carbonyl group (C=O) can undergo nucleophilic addition reactions, and the amide group (-CONH2) can participate in hydrolysis, among other reactions .Applications De Recherche Scientifique
Antimicrobial Applications
Research has demonstrated the antimicrobial potential of derivatives synthesized from pyrimidinones and oxazinones, showing good antibacterial and antifungal activities. These compounds, derived using citrazinic acid as a starting material, have shown to be comparable to reference drugs like streptomycin and fusidic acid in their effectiveness against microbial pathogens (Hossan et al., 2012).
Anticonvulsant Properties
The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine explored their application as potential anticonvulsants. The docking studies indicated moderate anticonvulsant activity, with certain derivatives displaying significant efficacy in extending the latency period and reducing the severity of seizures in preclinical models (Severina et al., 2020).
Central Nervous System Depressant Activity
Derivatives of 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones have been synthesized and evaluated for their sedative actions, highlighting their potential as central nervous system depressants. The findings suggest these compounds could be explored further for their therapeutic applications in treating conditions requiring CNS depression (Manjunath et al., 1997).
Anti-inflammatory Applications
Another area of application involves the synthesis of pyridines, pyrimidinones, and oxazinones as anti-inflammatory agents. Utilizing citrazinic acid, these compounds were developed and showed good anti-inflammatory activity, comparable to the reference drug Prednisolone®. This research indicates the potential of such derivatives in developing new anti-inflammatory treatments (Amr et al., 2007).
Orientations Futures
The compound “2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” and similar thieno[3,2-d]pyrimidine derivatives have potential applications in medicinal chemistry due to their reported biological activities . Future research could focus on exploring these activities further, optimizing the synthetic routes for these compounds, and investigating their potential uses in drug development.
Propriétés
IUPAC Name |
2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-14-10-15(2)12-17(11-14)25-21(27)20-18(8-9-28-20)24-22(25)29-13-19(26)23-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKSWHZRISWRCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2379553.png)
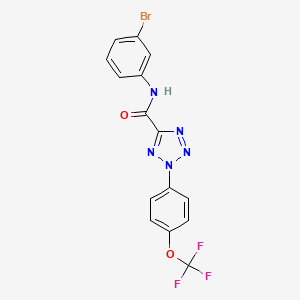
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl-(thiophen-3-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379559.png)
![4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2379560.png)
![(Z)-N-(6-(methylsulfonyl)-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2379561.png)
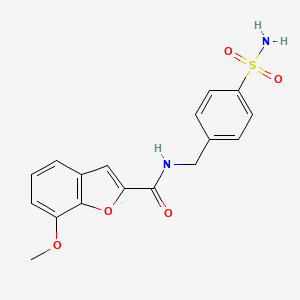

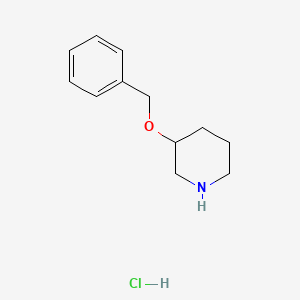
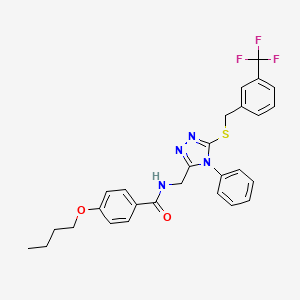


![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)
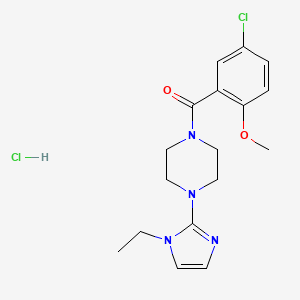
![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)